molecular formula C101H155N25O30 B12386471 Pheromonotropin (pseudaletia separata)

Pheromonotropin (pseudaletia separata)

Cat. No.: B12386471
M. Wt: 2199.5 g/mol
InChI Key: JEJYDQGJLNREFP-STCZQTAKSA-N
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Description

Pheromonotropin (Pseudaletia separata) is a neuropeptide belonging to the PK/PBAN family. It is a C-terminal pentapeptide FXPRL-amide pheromone of the armyworm (Pseudaletia separata). This compound plays a crucial role in stimulating sex pheromone biosynthesis in moths, mediating feeding behaviors, development processes such as embryonic diapause, pupal diapause, and pupation, and enhancing defense mechanisms against natural enemy insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pheromonotropin (Pseudaletia separata) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of Pheromonotropin (Pseudaletia separata) involves large-scale SPPS techniques. Automated peptide synthesizers are employed to ensure high yield and purity. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Pheromonotropin (Pseudaletia separata) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), ethanedithiol (EDT)

Major Products: The major product formed from these reactions is the desired peptide sequence of Pheromonotropin (Pseudaletia separata).

Scientific Research Applications

Pheromonotropin (Pseudaletia separata) has several scientific research applications:

Mechanism of Action

Pheromonotropin (Pseudaletia separata) exerts its effects by binding to a G protein-coupled receptor (PBAN receptor) on the surface of pheromone gland cells. Activation of the PBAN receptor triggers a signal transduction cascade involving the influx of extracellular calcium ions (Ca²⁺). This cascade drives the concerted action of multiple enzymatic steps, including chain-shortening, desaturation, and fatty acyl reduction, leading to the synthesis of species-specific pheromone blends .

Comparison with Similar Compounds

Pheromonotropin (Pseudaletia separata) is unique due to its specific role in stimulating sex pheromone biosynthesis in the armyworm. Similar compounds include:

Pheromonotropin (Pseudaletia separata) stands out due to its specific role in the armyworm and its unique sequence, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C101H155N25O30

Molecular Weight

2199.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1

InChI Key

JEJYDQGJLNREFP-STCZQTAKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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